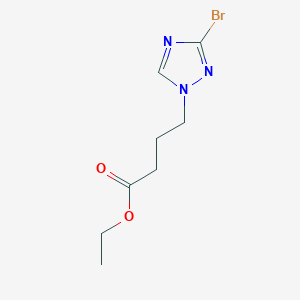

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-(3-bromo-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-6-10-8(9)11-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHHFUGNKDFEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives.

Hydrolysis: The major product is 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid.

Scientific Research Applications

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate (CAS 69218-48-0)

- Structure : Replaces the 1,2,4-triazole with a benzotriazole fused to a benzene ring.

- Key Differences: Benzotriazole derivatives are primarily used as corrosion inhibitors or UV stabilizers, whereas 1,2,4-triazoles are more common in drug discovery.

Ethyl {4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

- Structure : Contains a Schiff base (methoxybenzylidene) and a methyl group on the triazole ring.

- Synthesis : Prepared via condensation and alkylation, similar to brominated triazole derivatives but without bromination steps .

- Bioactivity : Demonstrates antimicrobial properties, suggesting that substituents like Schiff bases can enhance target binding .

2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

- Structure: Features dual bromine substituents (at triazole and ethanone positions) and a difluorophenyl group.

- Crystallography : The dihedral angle (84.86°) between the triazole and benzene rings indicates significant steric hindrance, which may reduce solubility but enhance intermolecular interactions (e.g., C–H⋯O hydrogen bonding) .

- Synthesis : Bromination using Br₂ in acetic acid, a method applicable to the target compound’s synthesis .

Bromination Strategies

- Target Compound : Likely synthesized via bromination of a precursor triazole using Br₂ or N-bromosuccinimide (NBS), as seen in analogous compounds .

- Comparison: Ethyl {4-[(Z)-(4-methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate avoids bromination, relying instead on Schiff base formation .

Esterification Methods

- Target Compound: The butanoate ester is likely introduced via alkylation of a triazole precursor with ethyl bromobutanoate, similar to methods in .

Antimicrobial Potential

- Target Compound : Bromine’s electron-withdrawing nature may enhance interactions with microbial enzymes (e.g., cytochrome P450), though specific data are lacking.

- Analogues: 1,2,4-Triazole derivatives with halogen substituents (e.g., 2-bromo-2-(5-bromo-triazol-1-yl)ethanone) show marked antimicrobial activity, suggesting bromine’s role in efficacy .

Physicochemical Properties

| Compound | Molecular Features | Solubility Trends | Intermolecular Interactions |

|---|---|---|---|

| Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate | Bromine (electrophilic), butanoate ester | Moderate in polar solvents | Potential halogen bonding (Br) |

| Ethyl 4-(benzotriazol-1-yl)butanoate | Fused benzene ring | Low in water | π-π stacking (benzene) |

| 2-Bromo-2-(5-bromo-triazol-1-yl)ethanone | Dual Br, difluorophenyl | Low (crystalline) | C–H⋯O hydrogen bonds |

Biological Activity

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound notable for its unique structural features, including a triazole ring and a butanoate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₈H₁₂BrN₃O₂

- Molecular Weight : 262.10 g/mol

- CAS Number : 1823442-03-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Triazoles are known to disrupt the synthesis of ergosterol in fungi and have been shown to possess antibacterial properties against certain bacterial strains . The presence of the bromine atom in the triazole ring enhances its reactivity and biological activity.

Table 1: Antimicrobial Activity of this compound

Anticancer Potential

Triazole compounds are recognized for their anticancer properties due to their ability to interact with specific proteins involved in cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including disruption of microtubule dynamics and interference with cell cycle regulation .

Table 2: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF7 | 20 | Microtubule disruption | |

| A549 | 10 | Cell cycle arrest |

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the triazole ring can form hydrogen bonds and coordinate with metal ions in biological systems, facilitating interactions with enzymes and receptors. This interaction may lead to alterations in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

- Antifungal Screening : A study conducted on various fungal strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that treatment with this compound resulted in significant cell death through apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting ethyl 4-bromobutanoate with 3-bromo-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (DMF vs. acetonitrile) and stoichiometry (1:1.2 molar ratio of triazole to bromoester) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the ester group (δ ~4.1 ppm for CH₂CH₃), triazole protons (δ ~8.5–9.0 ppm), and bromine-induced deshielding.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₈H₁₁BrN₃O₂: 278.00 g/mol).

- X-ray Crystallography : Employ SHELXL for structure refinement if single crystals are obtained .

Q. How does the bromine substituent influence the compound’s stability and reactivity?

- Methodology : Perform comparative studies with non-brominated analogs (e.g., Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate). Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC. Bromine enhances electrophilicity, making the triazole ring more reactive toward nucleophiles (e.g., in Suzuki couplings) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology :

- Dose-Response Assays : Test against microbial panels (e.g., Candida albicans, Staphylococcus aureus) at varying concentrations (1–100 µM).

- Structural Comparisons : Compare with Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate to assess halogen effects. Bromine’s larger atomic radius may enhance membrane permeability but reduce solubility, explaining activity discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). Focus on triazole-Br binding to the heme iron.

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS. Validate with in vitro enzyme inhibition assays .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology :

- Crystal Growth : Use slow evaporation in ethyl acetate/hexane. Bromine’s heavy atom effect improves X-ray diffraction but may cause absorption errors. Apply SHELXL’s absorption correction (SADABS).

- ORTEP Visualization : Generate 3D electron density maps with ORTEP-III to validate the triazole-bromine geometry .

Q. How does the ester group’s chain length affect its pharmacokinetic properties?

- Methodology :

- LogP Measurements : Compare with methyl or propyl esters via shake-flask method. Longer chains (ethyl vs. methyl) increase lipophilicity, enhancing blood-brain barrier penetration in rodent models.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess esterase-mediated hydrolysis rates .

Methodological Notes

- Safety Protocols : Handle in a fume hood due to potential bromine release. Use nitrile gloves and neutralize waste with 10% NaHCO₃ before disposal .

- Data Reproducibility : Report reaction yields as mean ± SD (n=3). For bioassays, include positive controls (e.g., fluconazole for antifungal tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.